molecular formula C17H14N2O5 B2559853 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 866136-76-7

3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2559853
CAS No.: 866136-76-7
M. Wt: 326.308
InChI Key: HTIMNPHZLWCSOW-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound that features both a nitrophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. One possible route could include:

    Nitration of Benzene:

    Formation of Isoindolinone: Synthesis of the isoindolinone ring structure through cyclization reactions.

    Coupling Reaction: The final step involves coupling the nitrophenyl group with the isoindolinone moiety through a propanoic acid linker.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biochemical Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitrophenyl group could be involved in electron transfer processes, while the isoindolinone moiety might interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with the nitro group in a different position.

    3-(3-aminophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group and the specific structure of the isoindolinone moiety in 3-(3-nitrophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(21)9-15(11-5-3-6-13(8-11)19(23)24)18-10-12-4-1-2-7-14(12)17(18)22/h1-8,15H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIMNPHZLWCSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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